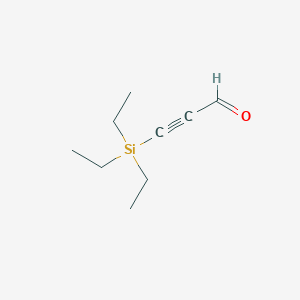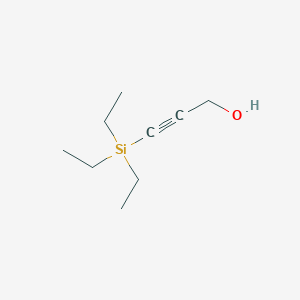![molecular formula C16H18N2O2 B1302835 5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid CAS No. 849924-95-4](/img/structure/B1302835.png)
5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: is a complex organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. The structure of this compound includes a pyrrolo[1,2-a][1,4]benzodiazepine core, which is a fused ring system combining pyrrole and benzodiazepine moieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[1,2-a][1,4]benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is used as a building block in organic synthesis, particularly in the development of new benzodiazepine derivatives with potential pharmacological activities .
Biology: : In biological research, it serves as a probe to study the interactions of benzodiazepine derivatives with biological targets, such as receptors and enzymes .
Medicine: : The compound is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties .
Industry: : In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference standard in analytical methods .
Wirkmechanismus
The mechanism of action of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid involves its interaction with specific molecular targets, such as GABA-A receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: is unique due to its specific structural modifications, such as the isopropyl group and the pyrrolo ring fusion, which may confer distinct pharmacological properties compared to other benzodiazepines.
Eigenschaften
IUPAC Name |
5-propan-2-yl-4,6-dihydropyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)18-10-12-6-3-4-7-13(12)17-9-5-8-14(17)15(18)16(19)20/h3-9,11,15H,10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMOGDACEZZUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2N3C=CC=C3C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375575 |
Source


|
| Record name | 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-95-4 |
Source


|
| Record name | 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)









![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)



